molecular formula C4H5ClN2O B7814030 1H-Pyrazole-3-carbaldehyde hydrochloride

1H-Pyrazole-3-carbaldehyde hydrochloride

Cat. No.: B7814030
M. Wt: 132.55 g/mol
InChI Key: ZEPDHCNQNUBNFT-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carbaldehyde hydrochloride is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability.

Preparation Methods

1H-Pyrazole-3-carbaldehyde hydrochloride can be synthesized through several methods:

Chemical Reactions Analysis

1H-Pyrazole-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyrazole-3-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, forming pyrazole-3-methanol. Sodium borohydride is a typical reducing agent used in this reaction.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Reagents such as Grignard reagents or organolithium compounds are often used in these reactions.

The major products formed from these reactions include pyrazole-3-carboxylic acid, pyrazole-3-methanol, and various substituted pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole-3-carbaldehyde hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules. Its ability to interact with various biological targets makes it useful in drug discovery.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents. Its derivatives have shown potential in treating various diseases.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for large-scale industrial applications.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group is particularly reactive, allowing the compound to form Schiff bases with amines, which can further react to form more stable products.

Comparison with Similar Compounds

1H-Pyrazole-3-carbaldehyde hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1H-pyrazole-5-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O.ClH/c7-3-4-1-2-5-6-4;/h1-3H,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPDHCNQNUBNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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